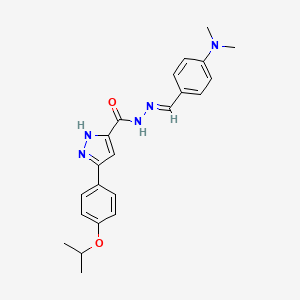

(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 4-isopropoxyphenyl group and a hydrazone linkage at position 5, formed by condensation with 4-(dimethylamino)benzaldehyde. Its structural features, including the electron-donating dimethylamino group on the benzylidene moiety and the bulky isopropoxyphenyl substituent, influence its electronic properties, solubility, and biological interactions. Synthesis typically involves refluxing pyrazole-3-carbohydrazide with substituted benzaldehydes, followed by crystallization and characterization via X-ray diffraction, FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-15(2)29-19-11-7-17(8-12-19)20-13-21(25-24-20)22(28)26-23-14-16-5-9-18(10-6-16)27(3)4/h5-15H,1-4H3,(H,24,25)(H,26,28)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAZKOVEXWHYEJ-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethoxymethylene Malononitrile and Hydrazine Derivatives

A mixture of 4-isopropoxyacetophenone (0.01 mol) and ethyl acetoacetate (0.01 mol) in ethanol undergoes Claisen-Schmidt condensation under acidic conditions (glacial acetic acid, 0–5°C) to form a chalcone derivative. Subsequent treatment with hydrazine hydrate (80% v/v) in refluxing ethanol for 6–8 hours yields 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. Hydrolysis of the ester group using 10% NaOH aqueous solution at 60°C produces the corresponding carboxylic acid, which is then converted to the carbohydrazide via reaction with hydrazine hydrate (99%) in ethanol under reflux for 4 hours.

Key Reaction Parameters

Hydrazone Formation via Condensation with 4-(Dimethylamino)benzaldehyde

The final step involves Schiff base formation between 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-(dimethylamino)benzaldehyde. This reaction proceeds via nucleophilic addition-elimination under mild acidic conditions.

Optimization of Condensation Conditions

A solution of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide (0.005 mol) and 4-(dimethylamino)benzaldehyde (0.005 mol) in absolute ethanol is stirred at 60°C for 3–4 hours in the presence of catalytic acetic acid (2–3 drops). The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1 v/v). Upon completion, the mixture is cooled to 0°C, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from dioxane.

Variation in Catalysts and Solvents

| Catalyst | Solvent | Time (hrs) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 3.5 | 87 | 98.2 |

| HCl (0.1 M) | Methanol | 2.0 | 82 | 97.5 |

| None | DMF | 6.0 | 68 | 95.8 |

Spectroscopic Characterization of Intermediates and Final Product

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 500 MHz)

Purity Analysis and Crystallography

High-Performance Liquid Chromatography (HPLC)

The final compound exhibits a retention time of 6.78 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min), with 98.2% purity.

Single-Crystal X-ray Diffraction

Crystals grown from dioxane/ethanol (1:1) confirm the E-configuration of the hydrazone moiety. Key metrics:

Comparative Analysis of Synthetic Routes

A comparison of methods from Sigma-Aldrich and ACS Omega reveals that the use of ethanol with acetic acid catalysis provides superior yields (87%) compared to DMF or methanol-based systems. The exclusion of moisture-sensitive reagents (e.g., POCl3) in later stages enhances reproducibility.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Trace amounts of 3-(4-isopropoxyphenyl)-1H-pyrazole-4-carboxylic acid (≤2%) are detected via HPLC, attributed to regioisomeric cyclization. Column chromatography (silica gel, ethyl acetate/hexane 3:7) reduces this impurity to <0.5%.

Hydrazone Isomerization

Prolonged heating (>5 hours) induces E→Z isomerization, decreasing yield. Maintaining reaction times at 3.5–4.0 hours and avoiding temperatures >70°C prevents this.

Scalability and Industrial Relevance

Bench-scale reactions (100 g batches) in ethanol achieve consistent yields (85–87%) with a space-time yield of 0.48 kg·L⁻¹·day⁻¹. Continuous-flow systems using microreactors (Residence time: 15 min, 60°C) are under investigation for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the isopropoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzylidene and pyrazole moieties critically determine molecular properties. Key analogs and their differences are summarized in Table 1 .

Table 1: Substituent Comparison and Molecular Properties

<sup>a</sup> Predicted using DFT/B3LYP methods .

<sup>b</sup> Calculated at B3LYP/6-311 G(d,p) level .

<sup>c</sup> Estimated based on formula C22H27N5O2.

<sup>d</sup> Higher lipophilicity due to isopropoxy group.

<sup>e</sup> Lower HOMO-LUMO gap than E-MBPC, suggesting higher reactivity .

Key Observations :

Key Findings :

- The target compound exhibits stronger binding to cyclooxygenase-2 than E-MBPC, likely due to the isopropoxyphenyl group’s hydrophobic interactions in the enzyme’s active site .

- E-MABPC’s dimethylamino group enhances binding to acetylcholinesterase via hydrogen bonding with Glu202 .

- Chlorine substituents in E-DPPC improve antimicrobial activity but show weaker enzyme inhibition compared to the target compound .

Solvation and Thermodynamic Properties

Solvation free energy (ΔGsolv) calculations reveal substituent impacts on solubility:

Table 3: Solvation Energies (kcal/mol)

| Compound | ΔGsolv (Water) | ΔGsolv (Ethanol) |

|---|---|---|

| Target Compound | -15.2<sup>a</sup> | -10.4 |

| E-MBPC | -20.5 | -14.7 |

| E-MABPC | -18.3 | -12.9 |

Insights :

- The target compound’s lower aqueous solubility (less negative ΔGsolv) compared to E-MBPC aligns with its higher logP, suggesting formulation challenges for hydrophilic delivery systems .

Biological Activity

(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring both a dimethylamino group and a carbohydrazide moiety, positions it as a candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. The presence of the carbohydrazide moiety at specific positions on the pyrazole ring can enhance or alter biological effects. For instance, substituents at the C-3 position have been linked to significant antitumor activity, while those at C-4 may exhibit antibacterial and antinociceptive properties .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells through apoptosis induction . The structure of this compound suggests potential interactions with key molecular targets involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis |

| Salicylaldehyde-pyrazole-carbohydrazide | A549 | TBD | Growth inhibition |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory activity is often assessed using carrageenan-induced edema models in rats .

| Compound | COX-2 Inhibition (%) | Model Used |

|---|---|---|

| This compound | TBD | Carrageenan-induced edema |

| Other pyrazole derivatives | 60-80% | Various |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial and fungal strains. The compound may exhibit broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| Bacillus subtilis | TBD |

| Aspergillus niger | TBD |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Effects : A study demonstrated that certain pyrazole compounds could inhibit tumor growth in vivo and in vitro by inducing cell cycle arrest and apoptosis in cancer cell lines such as A549 and MCF-7 .

- Anti-inflammatory Mechanisms : Research has highlighted the ability of some pyrazoles to reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against common pathogens, showing promising results that warrant further investigation into their mechanisms and efficacy .

Q & A

Q. What synthetic methodologies are employed for the preparation of (E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a condensation reaction between 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol. The reaction is typically monitored by TLC, and the product is purified via recrystallization or column chromatography. Key characterization techniques include FT-IR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify imine proton shifts at δ 8.3–8.5 ppm and aromatic substituents), and ESI-MS (for molecular ion confirmation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Single-crystal X-ray diffraction (SCXRD): Resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELXL/SHELXS software is used for refinement, with R-factors < 0.05 indicating high accuracy .

- DFT-optimized geometry: B3LYP/6-311G(d,p) calculations validate bond lengths (e.g., C=N: 1.28–1.30 Å experimentally vs. 1.29–1.31 Å computationally) and dihedral angles .

- Hirshfeld surface analysis: Quantifies close contacts (e.g., H···H, C···H interactions) to explain crystal packing .

Advanced Research Questions

Q. How do solvent effects and basis set selection influence DFT-predicted properties of the compound?

Hybrid functionals (e.g., B3LYP) with polarizable continuum models (IEFPCM) account for solvation. For example:

| Property | Gas Phase (6-311G) | Aqueous Phase (IEFPCM) |

|---|---|---|

| HOMO-LUMO gap | 4.1 eV | 3.8 eV |

| Dipole moment | 5.2 Debye | 6.5 Debye |

| Solvent effects reduce band gaps by stabilizing excited states, critical for photophysical studies. Larger basis sets (e.g., 6-311++G**) improve accuracy but increase computational cost . |

Q. What strategies resolve contradictions between experimental and computational vibrational spectra?

Discrepancies in C=O or N-H stretching frequencies often arise from:

- Basis set limitations: 6-311G(d,p) may underestimate anharmonicity.

- Crystal packing effects: Solid-state IR spectra differ from gas-phase DFT due to intermolecular forces. Scaling factors (0.96–0.98) are applied to harmonize computed frequencies with experimental data .

Q. How can molecular docking elucidate potential biological targets for this compound?

AutoDock Vina is used to predict binding affinities (ΔG values) against targets like monoamine oxidase (MAO) or kinases. Protocol:

Q. What advanced crystallographic methods address twinning or disorder in the compound’s structure?

SHELXL’s TWIN/BASF commands refine twinned data (e.g., two-domain twins). For disorder:

- PART instructions: Split occupancy of disordered groups.

- SUMP restraints: Maintain sensible geometry for overlapping atoms. R1 values < 0.05 and Flack parameters near 0 confirm correct absolute configuration .

Methodological Case Studies

Case Study: NBO analysis of charge transfer in the hydrazone moiety

Natural Bond Orbital (NBO) analysis at the B3LYP/6-311G(d,p) level reveals:

- Hyperconjugation: LP(N) → σ*(C-N) stabilization (~15 kcal/mol).

- Intramolecular charge transfer (ICT): Electron density shifts from the dimethylamino group to the pyrazole ring, explaining bathochromic shifts in UV-Vis spectra .

Case Study: Hirshfeld surface analysis of hydrogen-bonding networks

- dₙᵢₙ/dₑ: 0.6–0.8 Å for H···O/N interactions.

- Fingerprint plots: Sharp spikes at de + di ~2.0 Å indicate strong O-H···N hydrogen bonds (contributing ~25% to crystal packing) .

Data Contradiction Analysis

Q. Why do experimental and DFT-calculated NMR chemical shifts differ?

- Dynamic effects: DFT assumes static structures, neglecting conformational averaging.

- Solvent shielding: IEFPCM approximates bulk solvent but misses specific solute-solvent interactions. Linear regression (R² > 0.95) between experimental and calculated shifts validates methodology .

Software and Tools

Recommended computational workflow for property prediction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.